(R)-3-(Pyrrolidin-2-YL)aniline 2hcl
Overview
Description
®-3-(Pyrrolidin-2-YL)aniline 2hcl is a chiral compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-2-YL)aniline 2hcl typically involves the reaction of aniline derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the high-yielding synthesis of various substituted carbamates.
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-2-YL)aniline 2hcl may involve large-scale synthesis using microfluidic reactors. These reactors enable efficient and green synthesis routes, such as the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions .
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-2-YL)aniline 2hcl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of ®-3-(Pyrrolidin-2-YL)aniline 2hcl can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted aniline compounds.
Scientific Research Applications
®-3-(Pyrrolidin-2-YL)aniline 2hcl has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-2-YL)aniline 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
®-3-(Pyrrolidin-2-YL)aniline 2hcl can be compared with other similar compounds, such as:
®-4-(Pyrrolidin-2-yl)pyridine 2HCl: This compound features a pyridine ring instead of an aniline moiety.
Imidazo[1,2-a]pyridines: These compounds have a different heterocyclic scaffold but share similar functionalization strategies.
N-pyridin-2-yl carbamates: These compounds are synthesized using similar catalyst-free methods and have comparable applications.
The uniqueness of ®-3-(Pyrrolidin-2-YL)aniline 2hcl lies in its specific structural features and the versatility of its applications in various fields of research.
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKASUHDSGOEJJ-YQFADDPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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